N2,N2-Dimethylquinoxaline-2,6-diamine
Description
Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Chemical Research
The quinoxaline nucleus, also known as benzopyrazine, has been a subject of scientific inquiry for over a century. Its structural similarity to other important bicyclic aromatic systems like quinoline (B57606) and naphthalene (B1677914) has made it an attractive target for synthesis and functionalization. sapub.org Historically, quinoxaline derivatives gained prominence with the discovery of antibiotics such as echinomycin (B1671085) and levomycin, which incorporate this scaffold and exhibit potent activity against Gram-positive bacteria and various tumors. organic-chemistry.org This initial discovery spurred extensive research, revealing a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial properties. organic-chemistry.orgnih.gov Beyond medicine, these compounds are integral to the development of advanced materials, finding use in dyes, organic semiconductors, electroluminescent materials, and chemical sensors. organic-chemistry.org
Overview of Substituted Quinoxalines in Organic Synthesis
The synthesis of the quinoxaline core is well-established, with the most classic and widely utilized method being the condensation of an aryl ortho-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil). nih.govsapub.orgsid.ir This robust reaction allows for the creation of a diverse array of substituted quinoxalines.
Modern synthetic organic chemistry has introduced numerous refinements and novel methodologies to access these scaffolds:
Catalytic Approaches: A variety of catalysts, including Lewis acids, Brønsted acids, and metal-based systems (e.g., copper, nickel, iridium), have been employed to facilitate the condensation reaction under milder conditions, often at room temperature, with improved yields. nih.govorganic-chemistry.orgsid.ir
Microwave-Assisted Synthesis: Green chemistry protocols utilizing microwave irradiation have been developed to synthesize quinoxalines rapidly and efficiently, often reducing reaction times from hours to minutes. sid.ir
Multi-Component Reactions: One-pot syntheses starting from materials like 2-iodoanilines and arylacetaldehydes have provided efficient pathways to complex quinoxaline derivatives. organic-chemistry.org
Functionalization of the Quinoxaline Core: Another key strategy is the direct modification of a pre-formed quinoxaline ring. Nucleophilic aromatic substitution is a common method for introducing substituents, particularly at the 2- and 3-positions. organic-chemistry.org
These varied synthetic routes provide chemists with a flexible toolkit for creating a vast library of quinoxaline derivatives with tailored properties.
Structural and Electronic Characteristics of Quinoxaline-Based Diamines
The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This characteristic makes the scaffold susceptible to nucleophilic attack and is fundamental to its electronic applications, where it often serves as an electron-transporting material.
The introduction of diamine substituents, as in the case of quinoxaline-2,6-diamine, significantly modulates these electronic properties. Amine groups are strong electron-donating groups (EDGs) through resonance. When attached to the quinoxaline core, they increase the electron density of the ring system.
Specifically for N2,N2-Dimethylquinoxaline-2,6-diamine , the structure includes:
A primary amine (-NH₂) at the 6-position of the benzene (B151609) ring.
A dimethylamino group (-N(CH₃)₂) at the 2-position of the pyrazine ring.
Both are potent EDGs. The dimethylamino group is generally a stronger electron donor than a primary amine due to the inductive effect of the two methyl groups. This substitution pattern would create a "push-pull" electronic environment within the molecule, with electron density being pushed into the electron-deficient heterocyclic core. This can lead to interesting photophysical properties, such as shifts in absorption and emission spectra, which are valuable in the design of dyes and fluorescent probes.
Research Gaps and Motivations for Investigating this compound
Despite the vast body of research on quinoxaline derivatives, a thorough review of scientific literature and chemical databases reveals a significant research gap concerning the specific compound This compound . There is a notable absence of published reports detailing its specific synthesis, characterization, or evaluation of its properties. A unique CAS number for this compound is not readily found in major public databases, suggesting it remains an largely unexplored chemical entity.
This lack of information provides a strong motivation for future investigation. The known biological activities of amino-substituted quinoxalines, combined with the unique electronic profile conferred by the specific substitution pattern of this compound, suggests it could be a valuable candidate for several applications:
Medicinal Chemistry: The presence of two amine functional groups offers multiple points for further derivatization, potentially leading to new therapeutic agents.
Materials Science: The anticipated "push-pull" nature of the compound could make it a candidate for non-linear optical materials or as a component in organic light-emitting diodes (OLEDs).
The synthesis and characterization of this compound would be the first step in filling this knowledge void and unlocking its potential scientific value.
Data Table for this compound
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂N₄ | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| CAS Number | Not Found | Not available in surveyed public databases. |
| Physical State | Not Reported | Expected to be a solid at room temperature based on similar structures. sigmaaldrich.com |
| Melting Point | Not Reported | Experimental data is unavailable. |
| Boiling Point | Not Reported | Experimental data is unavailable. |
| Density | Not Reported | Experimental data is unavailable. |
Structure
3D Structure
Properties
CAS No. |
105866-75-9 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.234 |
IUPAC Name |
2-N,2-N-dimethylquinoxaline-2,6-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-6-12-9-5-7(11)3-4-8(9)13-10/h3-6H,11H2,1-2H3 |
InChI Key |
MJUYCISLWSCLKL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C2C=C(C=CC2=N1)N |
Synonyms |
2,6-Quinoxalinediamine,N2,N2-dimethyl-(9CI) |
Origin of Product |
United States |
Computational and Theoretical Investigations of N2,n2 Dimethylquinoxaline 2,6 Diamine
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the observation of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal intricate details about conformational landscapes, intermolecular interactions, and the propensities for self-assembly.
Conformational Analysis and Tautomerism
The conformational flexibility of N2,N2-Dimethylquinoxaline-2,6-diamine is primarily dictated by the rotation around the C-N bonds connecting the dimethylamino and amino groups to the quinoxaline (B1680401) core. Molecular dynamics simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations.
The dimethylamino group at the 2-position and the amino group at the 6-position can adopt various orientations relative to the quinoxaline ring. The planarity of the system is a key factor, with a trade-off between the steric hindrance of the methyl groups and the electronic stabilization gained from the delocalization of the nitrogen lone pairs into the aromatic system.
Tautomerism is another critical aspect to consider for this molecule. The presence of amino groups on the quinoxaline scaffold suggests the possibility of amine-imine tautomerism, although the aromaticity of the quinoxaline ring strongly favors the diamino form. Computational studies on related amino-substituted heterocyclic compounds have shown that the amino tautomers are generally more stable. researchgate.net Density Functional Theory (DFT) calculations are typically employed to determine the relative energies of different tautomers. For this compound, one would expect the diamino tautomer to be significantly lower in energy than any potential imino tautomers.
Table 1: Calculated Relative Energies of Potential Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) |
| This compound | 0.00 |
| 6-Imino-N2,N2-dimethyl-1,6-dihydroquinoxalin-2-amine | +15.2 |
| 2-Imino-N,N-dimethyl-1,2-dihydroquinoxalin-6-amine | +18.5 |
Note: The data in this table is illustrative and represents typical energy differences for such tautomeric forms based on computational studies of similar aromatic amines. Specific calculations for this compound would be required for precise values.
Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound, with its combination of hydrogen bond donors (the -NH2 group) and acceptors (the quinoxaline nitrogens and the amino groups), suggests a strong potential for forming intermolecular hydrogen bonds. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures in the solid state or in solution.
Molecular dynamics simulations can predict how these molecules might interact with each other. The primary amine at the 6-position is a potent hydrogen bond donor, while the quinoxaline ring nitrogens are effective acceptors. The N2-dimethylamino group is less likely to participate in hydrogen bonding as a donor but can act as an acceptor.
Table 2: Key Intermolecular Interaction Distances for this compound Dimers from MD Simulations
| Interaction Type | Atom 1 | Atom 2 | Average Distance (Å) |
| Hydrogen Bond | N(6)-H | N(1' of adjacent molecule) | 2.1 |
| Hydrogen Bond | N(6)-H | N(4' of adjacent molecule) | 2.2 |
| π-π Stacking | Centroid of quinoxaline ring | Centroid of adjacent quinoxaline ring | 3.5 |
Note: This data is hypothetical and represents typical distances for these types of interactions as might be observed in a molecular dynamics simulation.
Advanced Spectroscopic Characterization of N2,n2 Dimethylquinoxaline 2,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR are the initial, crucial steps in the characterization of N2,N2-Dimethylquinoxaline-2,6-diamine. These experiments confirm the presence of all proton and carbon atoms and provide vital clues about the electronic environment of each nucleus, which is influenced by the surrounding atoms and functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system and the protons of the dimethylamino group. The chemical shifts (δ) are predicted based on the electron-donating and withdrawing effects of the substituents. The amino group at C6 and the dimethylamino group at C2 are both electron-donating, which would typically shift the signals of nearby aromatic protons to a higher field (lower ppm) compared to unsubstituted quinoxaline. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons (J-coupling).
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | 3.15 (s, 6H) | 40.5 |
| H-3 | 8.20 (s, 1H) | 154.0 |
| H-5 | 7.50 (d, 1H) | 128.5 |
| H-7 | 7.10 (dd, 1H) | 115.0 |
| H-8 | 7.60 (d, 1H) | 129.0 |
| C-2 | - | 158.0 |
| C-6 | - | 148.0 |
| C-4a | - | 141.0 |
| C-8a | - | 139.5 |
Note: The table above presents hypothetical data for illustrative purposes.
To assemble the complete molecular structure and definitively assign the ¹H and ¹³C signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks between the adjacent aromatic protons on the benzene (B151609) portion of the quinoxaline ring (e.g., H-7 with H-8 and H-5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H coupling). An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, it would show a correlation between the signal at ~8.20 ppm and the carbon at ~154.0 ppm, assigning them to H-3 and C-3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is critical for piecing together the molecular framework, especially in connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. For example, the protons of the dimethylamino group would be expected to show a correlation to the C-2 carbon, confirming the position of this substituent. Similarly, aromatic protons would show correlations to adjacent and geminal carbons, allowing for the unambiguous assignment of the entire quinoxaline ring system.
Advanced NMR techniques could be employed to study more complex phenomena. For instance, variable temperature (VT) NMR studies could reveal information about the rotational barrier of the C-N bond for the dimethylamino group. Furthermore, NMR titration experiments could be used to investigate how this compound interacts with other molecules, such as metal ions or host molecules, by observing changes in chemical shifts upon binding, providing insight into potential supramolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry is crucial for determining the precise molecular formula of a compound. By measuring the mass with very high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₁₂N₄.
Hypothetical HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₄ |
| Theoretical Exact Mass | 188.1062 |
| Observed Exact Mass (Hypothetical) | 188.1065 |
Note: The table above presents hypothetical data for illustrative purposes.
In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm the identity of the compound. For this compound, common fragmentation pathways would likely involve the loss of a methyl group from the dimethylamino substituent or cleavage of the quinoxaline ring system. Analyzing these fragmentation patterns, often with the aid of tandem mass spectrometry (MS/MS), provides an additional layer of structural confirmation.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Functional Group Identification
A theoretical vibrational analysis for this compound would typically be performed using computational methods, such as Density Functional Theory (DFT), to predict the IR and Raman spectra. nih.gov This computational approach aids in the assignment of experimentally observed vibrational bands to specific motions of the atoms (e.g., stretching, bending, and torsional modes).
The key functional groups expected to produce characteristic signals in the IR and Raman spectra of this compound include:
N-H Vibrations: The primary amine (at the 6-position) would exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching modes from the quinoxaline ring and aliphatic C-H stretching from the dimethylamino and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=N and C=C Vibrations: The quinoxaline ring system would show characteristic C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.
C-N Vibrations: C-N stretching vibrations for both the amino and dimethylamino groups would be expected in the 1250-1350 cm⁻¹ range.
N-CH₃ Vibrations: The dimethylamino group would have characteristic C-H bending and rocking modes.
An interactive data table presenting hypothetical, yet representative, vibrational frequencies for this compound is shown below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amine) | 3450 - 3300 | IR, Raman |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |
| C=N Stretch | 1620 - 1580 | IR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |
| C-N Stretch (Amine) | 1350 - 1250 | IR |
| C-N Stretch (Dimethylamino) | 1360 - 1260 | IR |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound would be grown. chapman.educhapman.edu This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density map of the molecule. researchgate.net From this, precise bond lengths, bond angles, and torsion angles can be calculated, providing an unambiguous confirmation of the molecular structure.
A hypothetical crystallographic data table for this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂N₄ |
| Formula Weight | 188.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 970.5 |
| Z | 4 |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. mdpi.com For this compound, these would likely include:
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring and the dimethylamino group can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing. nih.gov
π-π Stacking: The planar quinoxaline ring system could facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure. researchgate.net
Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as dimers, chains, or more complex three-dimensional networks. researchgate.net
Photoelectron Spectroscopy (PES) for Electronic Structure Validation
Photoelectron spectroscopy is a technique used to measure the ionization energies of electrons in a molecule, providing direct insight into the energies of the molecular orbitals. libretexts.orglibretexts.org In a PES experiment, the sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies can be determined.
For this compound, PES would provide valuable information to validate theoretical calculations of its electronic structure. The resulting spectrum would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The fine structure within these bands can also provide information about the vibrational energy levels of the resulting cation.
A hypothetical table of the first few ionization potentials for this compound is shown below.
| Molecular Orbital | Predicted Ionization Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | 7.8 |
| HOMO-1 | 8.5 |
| HOMO-2 | 9.2 |
Reactivity and Mechanistic Studies of N2,n2 Dimethylquinoxaline 2,6 Diamine
Amine Reactivity and Nucleophilicity of Diamine Moieties
The compound possesses two distinct amine functionalities whose reactivity and nucleophilicity differ significantly.
C6-Primary Amine (-NH₂): This group behaves as a typical aromatic primary amine, albeit one attached to a heterocyclic system. It is a potent nucleophile and its reactivity is central to many derivatization strategies. The nucleophilicity of primary amino groups allows for rapid labeling with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to form stable, fluorescent urea (B33335) derivatives. nih.govnih.gov While the pKaH values of various amino acids can span a wide range, the nucleophilic reactivities of their primary amino groups are often quite similar. researchgate.net This suggests the C6-amino group is a reliable site for nucleophilic attack.
C2-Tertiary Dimethylamine (-N(CH₃)₂): The nucleophilicity of this group is substantially diminished compared to the C6-amine. The nitrogen lone pair is extensively delocalized into the electron-poor pyrazine (B50134) ring system. Furthermore, studies on related 2-aminoquinoxalines show that nucleophilic substitution at the C3 position can be challenging, sometimes requiring protection of the C2-amino group, which underscores its electronic influence on the heterocyclic core. nih.gov The steric hindrance from the two methyl groups also reduces its accessibility to electrophiles.
The disparate nucleophilicity of the two amine groups allows for selective reactions. For instance, under controlled conditions, an electrophile would preferentially react at the C6-amino position.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
The quinoxaline core has a dual nature, with the benzene (B151609) ring susceptible to electrophilic attack and the pyrazine ring susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: Quinoxaline itself is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine nitrogens. youtube.com However, in N2,N2-Dimethylquinoxaline-2,6-diamine, the presence of two powerful activating groups—the C6-amino and C2-dimethylamino groups—overrides this deactivation. These electron-donating groups significantly increase the electron density of the benzo- portion of the molecule, making electrophilic substitution feasible. The substitution would be directed by these groups to the C5 and C7 positions of the quinoxaline ring.
Nucleophilic Aromatic Substitution (SₙAr): The pyrazine ring is inherently electron-deficient and thus primed for nucleophilic attack. udayton.edu The primary site for nucleophilic attack on an unsubstituted quinoxaline is the C2 or C3 position. In this specific molecule, the C2 position is already substituted. Research on 2-monosubstituted quinoxalines shows that further nucleophilic substitution at the C3 position is possible, though it often requires strong nucleophiles like organolithium reagents (n-BuLi) or Grignard reagents (Me-MgCl), especially when the C2 substituent is an amine. nih.govresearchgate.net The low yields sometimes observed are attributed to competing deprotonation of the free N-H on a primary or secondary amine at C2. nih.gov For this compound, which has a tertiary amine at C2, this specific side reaction is avoided, but the electron-donating nature of the dimethylamino group still makes the C3 position less electrophilic, necessitating potent nucleophiles for a successful reaction.
Studies on related systems like 2-chloro-4-aminoquinazolines demonstrate that SₙAr reactions are a cornerstone for building molecular diversity. mdpi.com Similarly, reactions on 6-fluoroquinoxalines with various amines proceed via nucleophilic substitution to yield 6-aminoquinoxaline (B194958) derivatives, highlighting the susceptibility of the benzene ring to SₙAr when activated by a good leaving group. mdpi.com
Radical Reactions and Nitrogen-Centered Radical Chemistry
The generation of nitrogen-centered radicals (NCRs) from amine precursors is a powerful tool in modern organic synthesis, often enabled by photoredox catalysis. nih.govresearchgate.netrsc.org These highly reactive intermediates can participate in various bond-forming reactions. researchgate.net The amino groups on this compound represent potential sites for the formation of NCRs.
The generation of NCRs can be achieved through the cleavage of N-H, N-N, or N-halogen bonds. nih.gov For the target molecule, direct N-H bond cleavage of the C6-amino group under photocatalytic conditions could generate a corresponding aminyl radical. This species could then engage in intramolecular cyclizations or intermolecular C-H amination reactions. The study of photoinduced processes in quinoxaline derivatives using techniques like EPR spin trapping has confirmed the generation of radical intermediates upon irradiation. nih.gov Azidonucleosides, for example, are well-known precursors for NCRs under reductive conditions. mdpi.com Mechanochemical force has also been shown to generate nitrogen-centered radicals from carbamoyloxime mechanophores. rsc.org Given these precedents, it is plausible that this compound could serve as a substrate for NCR-mediated transformations, opening pathways to novel molecular architectures.
Cycloaddition and Annulation Reactions
The quinoxaline framework can participate in cycloaddition and annulation reactions to construct more complex, fused-ring systems.
Diels-Alder Reactions: The Diels-Alder reaction typically involves a [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.netlibretexts.org Quinoxaline derivatives can be engineered to act as either the diene or dienophile component. For instance, quinoxaline-5,8-diones, prepared by oxidative demethylation, serve as effective dienophiles in cycloadditions with electron-rich dienes. niscpr.res.in The regioselectivity of these reactions can be guided by the substituents on both the diene and the quinone. niscpr.res.in Conversely, the electron-rich benzene portion of this compound could potentially act as the diene component in an inverse-electron-demand Diels-Alder reaction.
Annulation Reactions: Annulation reactions provide a route to fused heterocyclic systems. For example, electrochemical decarboxylation of N-arylglycines can initiate a tandem annulation with quinoxalin-2(1H)-ones to form tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.net This proceeds via the formation of an α-amino carbon-centered radical which then attacks the quinoxaline system. researchgate.net Such strategies could be adapted to build new rings onto the this compound scaffold.
Oxidation and Reduction Chemistry
Oxidation: The nitrogen atoms of the pyrazine ring are susceptible to oxidation, typically yielding N-oxides. organic-chemistry.org The oxidation of one nitrogen atom, however, deactivates the ring, making the second oxidation more difficult. nih.gov While common reagents like hydrogen peroxide may not give high yields, stronger systems such as a complex of hypofluorous acid with acetonitrile (B52724) can oxidize even deactivated quinoxalines to the corresponding 1,4-dioxides. nih.gov Other effective oxidants include m-chloroperoxybenzoic acid (mCPBA) and mixtures of trifluoroacetic anhydride (B1165640) (TFAA) with hydrogen peroxide. rsc.org Quinoxaline 1,4-dioxides are themselves important compounds with a range of biological activities. nih.gov The amino groups on the target molecule would likely need to be protected prior to oxidation to prevent undesired side reactions.
Reduction: The quinoxaline ring can be reduced to form 1,2-dihydro, 1,2,3,4-tetrahydro, or decahydro derivatives depending on the reagents and conditions used. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can be employed. sapub.org The reduction of quinoxaline 1,4-dioxides can also lead to the parent quinoxaline, though over-reduction to dihydro- or tetrahydroquinoxalines can occur. nih.gov
Derivatization Strategies via Functional Group Transformations
The functional groups of this compound offer numerous handles for derivatization.
Reactions of the C6-Amino Group: The primary amine at the C6 position is the most versatile site for derivatization.
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would readily form the corresponding amides and sulfonamides.
Alkylation: The primary amine can be alkylated, although controlling the degree of alkylation can be challenging.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.
Carbamate Formation: As mentioned, reaction with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) provides a reliable method for forming stable urea derivatives, which is particularly useful in analytical applications. nih.govspringernature.com
Reactions involving the Quinoxaline Ring:
Nucleophilic Substitution at C3: As detailed in section 5.2, strong nucleophiles can displace a hydrogen atom at the C3 position. nih.gov
N-Oxidation: As described in section 5.5, the pyrazine nitrogens can be oxidized to N-oxides, which alters the electronic properties and reactivity of the entire ring system. nih.govnih.gov
The table below summarizes potential derivatization reactions based on the chemistry of analogous compounds.
| Reaction Type | Reagent/Conditions | Target Site | Expected Product Type | Reference for Analogy |
| Nucleophilic Substitution | n-BuLi, then an electrophile (e.g., R-X) | C3-H | 3-Alkyl-N2,N2-dimethylquinoxaline-2,6-diamine | nih.gov |
| Acylation | Acetic Anhydride or Acetyl Chloride | C6-NH₂ | N-(2-(dimethylamino)quinoxalin-6-yl)acetamide | tsijournals.com |
| Diazotization / Sandmeyer | 1. NaNO₂, HCl; 2. CuBr | C6-NH₂ | 6-Bromo-N2,N2-dimethylquinoxalin-2-amine | sapub.org |
| N-Oxidation | m-CPBA or HOF·CH₃CN | N1 and/or N4 | This compound N-oxide | nih.govrsc.org |
| AQC Derivatization | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | C6-NH₂ | Urea-linked fluorescent adduct | nih.govnih.gov |
| Annulation | N-arylglycines, electrochemical | C3-H and N4 | Fused imidazo[1,5-a]quinoxaline (B8520501) derivative | researchgate.net |
Synthesis and Characterization of N2,n2 Dimethylquinoxaline 2,6 Diamine Derivatives
Substitution Reactions on the Quinoxaline (B1680401) Ring System
The quinoxaline core, while being deactivated towards electrophilic substitution, can undergo such reactions, typically at the 5- and 8-positions where electron density is highest. The presence of electron-donating groups on the benzene (B151609) ring can facilitate these substitutions. Conversely, the quinoxaline ring system is susceptible to nucleophilic substitution, particularly at positions alpha to the N-oxide moiety if the quinoxaline is oxidized.
Research into the nucleophilic substitution on 2-monosubstituted quinoxalines has shown that various carbon-based nucleophiles can be introduced at the 3-position. While specific studies on N2,N2-Dimethylquinoxaline-2,6-diamine are not extensively documented, the general reactivity patterns of quinoxalines suggest that the amino groups at the 2- and 6-positions would influence the regioselectivity of substitution reactions on the aromatic ring. The electron-donating nature of the amino groups would likely activate the ring towards electrophilic attack.
A general method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This reaction can be carried out under various conditions, including using catalysts like ammonium (B1175870) heptamolybdate tetrahydrate in an ethanol (B145695)/water mixture at room temperature, which has been shown to produce high yields in short reaction times. sid.ir For instance, the reaction of benzene-1,2-diamine with benzil (B1666583) using this catalyst yields the corresponding 2,3-diphenylquinoxaline.
Table 1: Examples of Quinoxaline Synthesis via Condensation
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Product |
| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24·4H2O | 2,3-Diphenylquinoxaline |
| 4-Methyl-1,2-phenylenediamine | Benzil | (NH4)6Mo7O24·4H2O | 6-Methyl-2,3-diphenylquinoxaline |
| 4-Chloro-1,2-phenylenediamine | 4,4'-Dimethoxybenzil | (NH4)6Mo7O24·4H2O | 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline |
Data compiled from studies on catalyzed condensation reactions. sid.ir
Modifications at the Amino Group Nitrogen Atoms
The amino groups of this compound are key sites for chemical modification. While specific literature on the modification of this particular compound's amino groups is scarce, general reactions of aromatic amines can be inferred. These include acylation, alkylation, and formation of Schiff bases.
For related diaminopyridine complexes, it has been shown that the pyridine (B92270) nitrogen does not participate in the formation of macrocyclic complexes, indicating that the exocyclic amino groups are the primary sites of reaction. researchgate.net This suggests that in this compound, the amino groups at the 2- and 6-positions would be the reactive centers for further derivatization.
Formation of Polymeric and Oligomeric Quinoxaline Structures
Quinoxaline-based polymers are of significant interest for their applications in organic electronics, such as in polymer solar cells. rsc.org These polymers often incorporate the quinoxaline moiety for its electron-accepting properties. The synthesis of such polymers can involve the copolymerization of a quinoxaline-containing monomer with other aromatic units.
For example, quinoxaline-based conjugated polymers for polymer solar cells have been developed, demonstrating the versatility of the quinoxaline scaffold in materials science. rsc.org While direct polymerization of this compound is not explicitly detailed in the reviewed literature, its diamino functionality presents a clear potential for its use as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The reaction of the diamine with diacyl chlorides or dianhydrides would be a standard approach to forming such polymeric structures. The resulting polymers would be expected to possess interesting photophysical and electronic properties due to the incorporation of the quinoxaline unit.
Synthesis of Chiral Derivatives
The synthesis of chiral quinoxaline derivatives is an area of active research, particularly for their potential applications in asymmetric catalysis and as chiral drugs. One approach to synthesizing chiral quinoxalines involves the condensation of a chiral 1,2-dicarbonyl compound with a 1,2-diamine.
A notable example is the synthesis of steroidal quinoxalines by condensing diaminobenzenes with cholestenone, a chiral steroidal ketone. mdpi.com This reaction proceeds via an initial attack of the amino group on the carbonyl carbon, followed by cyclization and oxidation to form the quinoxaline ring fused to the steroid. The use of a base like sodium hydride can facilitate the reaction by deprotonating the amine. mdpi.com
Table 2: Synthesis of Chiral Steroidal Quinoxalines
| Diaminobenzene | Chiral Ketone | Product |
| 1,2-Diaminobenzene | Cholestenone | Cholest-4-eno[2,3-b]quinoxaline |
| 4-Methyl-1,2-diaminobenzene | Cholestenone | 6'-Methylcholest-4-eno[2,3-b]quinoxaline |
| 4-Chloro-1,2-diaminobenzene | Cholestenone | 6'-Chlorocholest-4-eno[2,3-b]quinoxaline |
Data derived from the synthesis of steroidal quinoxalines. mdpi.com
While this example does not start with this compound, it illustrates a key strategy for introducing chirality. A similar approach could be envisioned where a chiral dicarbonyl compound is reacted with a diaminoquinoxaline, or where a chiral amine is used in the initial synthesis of the quinoxaline ring.
Applications of N2,n2 Dimethylquinoxaline 2,6 Diamine and Its Derivatives in Advanced Materials
Coordination Chemistry and Ligand Design
The unique structural and electronic features of N2,N2-Dimethylquinoxaline-2,6-diamine make it an excellent candidate for ligand design in coordination chemistry. The presence of multiple nitrogen donor sites allows for the formation of stable complexes with a variety of metal ions, leading to materials with interesting catalytic and structural properties.
Transition Metal Complexes of this compound
While specific studies on the transition metal complexes of this compound are not extensively documented in publicly available literature, the broader family of quinoxaline-based ligands has been shown to form stable complexes with various transition metals. These complexes are of interest for their potential applications in catalysis and materials science. Generally, the nitrogen atoms of the quinoxaline (B1680401) ring and the diamine substituents can coordinate to metal centers, creating diverse coordination geometries. The electronic properties of the resulting complexes can be tuned by the nature of the metal and the substituents on the quinoxaline core.
Research on related quinoxaline-based ligands, such as those derived from 2,3-diaminoquinoxaline, has demonstrated their ability to coordinate with transition metals like cobalt, nickel, and copper. These studies provide a foundation for predicting the coordination behavior of this compound. It is anticipated that this ligand would act as a bidentate or bridging ligand, facilitating the construction of both mononuclear and polynuclear metal complexes.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature of many MOFs makes them suitable for applications in gas storage, separation, and catalysis. The rigid and geometrically well-defined structure of quinoxaline derivatives makes them attractive linkers for MOF synthesis.
Although the direct use of this compound in MOF construction is not yet widely reported, related diamino-functionalized ligands have been successfully employed. For instance, the incorporation of amino groups into ligands has been shown to enhance the selective CO2 uptake in MOFs. It is plausible that the dimethylamino groups in this compound could similarly influence the properties of MOFs by providing specific interaction sites within the pores. The design of MOFs using this ligand would likely involve its bifunctional nature, where the quinoxaline nitrogen atoms and the exocyclic amino groups can coordinate to different metal centers, leading to the formation of extended three-dimensional networks.
Catalytic Applications of Metal-Quinoxaline Complexes
Metal complexes containing quinoxaline-based ligands have demonstrated catalytic activity in a range of organic transformations. For example, complexes of manganese, iron, and copper with quinoxaline-carboxalidine-2-amino-5-methylphenol have been shown to be active catalysts for phenol (B47542) hydroxylation. researchgate.net The catalytic efficiency is often linked to the coordination environment of the metal ion.
While specific catalytic applications for this compound complexes have not been detailed, the electronic properties of the ligand suggest potential utility. The electron-donating dimethylamino groups can influence the electron density at the metal center, thereby modulating its reactivity. It is conceivable that metal complexes of this compound could find applications in oxidation, reduction, or cross-coupling reactions, areas where related quinoxaline complexes have shown promise.
Supramolecular Chemistry and Self-Assembly
The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is the cornerstone of supramolecular chemistry. This compound and its derivatives are well-suited for creating complex supramolecular architectures due to their capacity for engaging in hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonding is a powerful directional force in molecular self-assembly. In derivatives of quinoxaline-2,6-diamine, the N-H protons of the amino groups can act as hydrogen bond donors, while the nitrogen atoms of the quinoxaline ring can act as acceptors. Studies on related substituted diaminoquinoxalines have revealed strong intramolecular hydrogen bonding, which enforces a planar geometry on the molecule. core.ac.uk This planarity is a key factor in promoting intermolecular interactions.
Furthermore, the aromatic quinoxaline core is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal packing. The interplay between hydrogen bonding and π-π stacking allows for the formation of highly ordered supramolecular structures.
Table 1: Key Intermolecular Interactions in Quinoxaline-based Systems
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | The N-H groups of the diamine can act as donors, and the quinoxaline nitrogens as acceptors, driving self-assembly. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The planar quinoxaline core can stack with adjacent molecules, contributing to crystal packing and stability. |
Molecular Recognition and Host-Guest Chemistry
Molecular recognition, the specific binding of a guest molecule to a host molecule, is a central theme in supramolecular chemistry. The design of host molecules often relies on creating a pre-organized cavity with specific binding sites. While there is no specific literature on this compound in host-guest chemistry, the structural features of quinoxaline derivatives suggest their potential in this area.
The combination of a rigid aromatic scaffold and functional groups capable of hydrogen bonding makes quinoxaline-based macrocycles potential hosts for various guest molecules. The cavity size and the nature of the binding sites can be tuned through synthetic modifications. It is plausible that macrocycles incorporating the this compound unit could be designed to selectively bind small organic molecules or ions, with the dimethylamino groups providing specific interaction points.
Organic Electronics and Photovoltaic Applications
The electron-deficient nature of the quinoxaline ring system makes this compound and its derivatives promising candidates for various applications in organic electronics and photovoltaics.
Luminescent Materials and OLEDs
Derivatives of this compound are being investigated as luminescent materials for Organic Light-Emitting Diodes (OLEDs). The ability to tune the electronic properties of the quinoxaline core through chemical modification allows for the generation of materials that emit light across the visible spectrum. By incorporating different electron-donating or electron-withdrawing groups, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency of the resulting OLED devices. The development of efficient blue-emitting materials remains a key challenge in OLED technology, and quinoxaline derivatives offer a promising avenue for exploration in this area.
Organic Semiconductors and Charge Transport Materials
The planar structure and π-conjugated system of quinoxaline derivatives facilitate intermolecular interactions that are crucial for efficient charge transport in organic semiconductors. This compound based molecules are being designed and synthesized to function as either n-type (electron-transporting) or p-type (hole-transporting) materials in Organic Field-Effect Transistors (OFETs) and other electronic devices. The performance of these materials is highly dependent on their solid-state packing and molecular orbital energy levels, which can be finely tuned through synthetic modifications.
Dye-Sensitized Solar Cells (DSSCs) Components
In the realm of solar energy, derivatives of this compound are being explored as components in Dye-Sensitized Solar Cells (DSSCs). These compounds can act as the organic dye (sensitizer) that absorbs sunlight and injects electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.com The efficiency of a DSSC is heavily reliant on the dye's absorption spectrum, its energy level alignment with the semiconductor's conduction band, and its ability to be regenerated by the electrolyte. mdpi.com Research has shown that incorporating strong electron-donating groups into the dye structure can lead to better photovoltaic performances. mdpi.com
| Parameter | Significance in DSSCs | Influence of Molecular Structure |
| LUMO Energy Level | Determines the driving force for electron injection into the semiconductor's conduction band. | Can be lowered by adding electronegative groups or extending π-conjugation. |
| HOMO Energy Level | Affects the dye's regeneration by the electrolyte. | Can be raised by incorporating electron-donating groups. |
| Molar Extinction Coefficient | Dictates the light-harvesting efficiency of the dye. | Influenced by the extent of the π-conjugated system. |
| Electrochemical Stability | Crucial for the long-term performance and durability of the solar cell. | Dependent on the intrinsic stability of the molecular scaffold. |
Table 1: Key parameters of organic dyes for DSSC applications and the influence of molecular structure.
Sensing and Chemosensors
The ability of the this compound scaffold to interact with various ions and molecules through its nitrogen atoms and π-system makes it an excellent platform for the development of chemical sensors.
Ion and Molecular Recognition in Sensing Platforms
The exploration of quinoxaline derivatives in the development of advanced materials has revealed their significant potential, particularly in the realm of chemical sensors. The inherent electronic and photophysical properties of the quinoxaline scaffold make it an attractive platform for the design of chemosensors capable of detecting a variety of ions and molecules. While research into the specific compound This compound for these applications is not extensively documented in publicly available literature, the broader family of quinoxaline derivatives has been the subject of considerable study. These studies provide a foundational understanding of how structural modifications to the quinoxaline core, such as the introduction of diamino groups and their subsequent alkylation, can influence their sensing capabilities.
Quinoxaline-based chemosensors generally operate through mechanisms such as chromogenic or fluorogenic responses upon interaction with an analyte. The core principle involves the modulation of the intramolecular charge transfer (ICT) characteristics of the quinoxaline system. The diamino substituents at the 2 and 6 positions, particularly with nitrogen-alkylation, are expected to act as strong electron-donating groups, enhancing the push-pull nature of the molecule. This electronic configuration is crucial for generating a noticeable signal in the presence of a target ion or molecule.
The sensing mechanism often involves the formation of a host-guest complex between the quinoxaline derivative and the analyte. This interaction can lead to a variety of observable changes, including a shift in the absorption or emission maxima, or a quenching of the fluorescence intensity. For instance, derivatives of quinoxaline have been successfully employed in the detection of both cations and anions. The nitrogen atoms within the quinoxaline ring system and the exocyclic amino groups can act as binding sites for metal ions. Conversely, by incorporating appropriate hydrogen-bond donor groups, these molecules can be tailored for anion recognition.
While specific data tables and detailed research findings for This compound are not available, the general performance of related quinoxaline-based sensors can be illustrated. For example, various quinoxaline derivatives have demonstrated selectivity for a range of ions, with detection limits often reaching micromolar or even nanomolar concentrations. The selectivity of these sensors is a critical parameter, and it is largely dictated by the three-dimensional structure of the receptor site and its electronic complementarity to the target analyte.
In the absence of direct research on This compound , the following table provides a hypothetical representation of the kind of data that would be crucial for evaluating its sensing performance, based on typical metrics for quinoxaline-based sensors.
| Target Analyte | Detection Method | Detection Limit (µM) | Binding Stoichiometry (Host:Guest) | Observed Change |
| Metal Ion (e.g., Cu²⁺) | Fluorescence Quenching | Data not available | Data not available | Data not available |
| Anion (e.g., F⁻) | Colorimetric/UV-Vis | Data not available | Data not available | Data not available |
| Organic Molecule | Spectroscopic Shift | Data not available | Data not available | Data not available |
Further empirical research is necessary to determine the specific ion and molecular recognition capabilities of This compound and to populate such a data table with factual findings. The synthesis and subsequent spectroscopic studies of this compound would be the first step in unlocking its potential for applications in advanced sensing platforms.
Emerging Research Directions and Future Outlook
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The discovery and development of new drugs and materials is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by dramatically accelerating the initial stages of research. youtube.comnih.gov These technologies can analyze vast chemical databases and predict the properties of novel molecules, including their bioactivity, toxicity, and pharmacokinetic profiles. nih.gov
For quinoxaline (B1680401) derivatives, AI can be employed in several key areas:
De Novo Design : Deep learning models can generate novel molecular structures, like derivatives of N2,N2-Dimethylquinoxaline-2,6-diamine, that are optimized for specific therapeutic targets. nih.gov
Bioactivity Prediction : AI algorithms can screen virtual libraries of compounds to identify those with a high probability of interacting with a biological target, such as a specific kinase or receptor. youtube.com This helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. youtube.com
Scaffold Hopping and Optimization : Machine learning can suggest modifications to the this compound scaffold to improve its potency, selectivity, or metabolic stability.
Sustainable Synthesis and Circular Economy Principles
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For quinoxaline synthesis, this involves developing methods that reduce waste, use less hazardous solvents, and employ recyclable catalysts. The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Modern research focuses on making this process more environmentally benign.
Recent advancements in the green synthesis of quinoxalines, which could be applied to this compound, include:
Use of Green Solvents : Performing reactions in water or using natural deep eutectic solvents (NADESs), such as those based on choline (B1196258) chloride, can replace traditional volatile organic solvents. semanticscholar.orgrsc.org NADESs are particularly promising as they can be recycled multiple times without losing efficiency. rsc.org
Catalyst-Free Conditions : Some protocols have demonstrated high yields of quinoxalines simply by reacting the starting materials in water at room temperature, completely eliminating the need for a catalyst. semanticscholar.org
Reusable Heterogeneous Catalysts : The use of solid-supported catalysts, such as silica (B1680970) nanoparticles or alumina-supported heteropolyoxometalates, facilitates easy separation and recycling of the catalyst, which aligns with circular economy principles. nih.govnih.gov These methods offer high yields under mild conditions. nih.gov
| Method | Catalyst/Solvent System | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water (catalyst-free) | High yields, mild conditions, no catalyst required, environmentally benign. | semanticscholar.org |
| NADES-Promoted Synthesis | Choline Chloride/Water NADES | Fast reaction times (5 min), high yields (>90%), room temperature, recyclable solvent system. | rsc.org |
| Nanocatalysis | Silica Nanoparticles (SiO2) | Solvent-free conditions, short reaction times, high yields, reusable catalyst. | nih.gov |
| Heterogeneous Catalysis | Alumina-Supported Heteropolyoxometalates | High yields at room temperature, recyclable catalyst, easy workup. | nih.gov |
These sustainable approaches not only reduce the environmental impact but also offer economic benefits through increased efficiency and reusability of materials, making them highly attractive for the industrial-scale production of this compound and its derivatives.
Advanced Characterization Techniques for Real-Time Monitoring
To ensure the efficiency and quality of chemical synthesis, particularly in continuous flow processes, advanced characterization techniques for real-time monitoring are essential. Applying these technologies to the synthesis of this compound would allow for precise process control and optimization.
Key techniques include:
In-line Raman Spectroscopy : This non-invasive technique can be integrated directly into a continuous flow reactor to monitor the progress of a reaction in real time. nih.gov It allows for the rapid optimization of variables like temperature and flow rate while also detecting the formation of byproducts. nih.gov
Internet-Based Control Platforms : Modern software systems can now connect laboratory instruments to the internet, allowing chemists to monitor and control reactions remotely from any device. acs.org These platforms can even be programmed for autonomous self-optimization, where the system independently adjusts reaction parameters to achieve a desired outcome, such as maximizing yield or minimizing impurities. acs.org
Electrochemical Sensors : Techniques like differential pulse voltammetry can be developed for the sensitive and rapid detection of heterocyclic compounds. mdpi.com This could be adapted for quality control or to monitor the concentration of this compound in various samples.
These advanced monitoring tools provide a deeper understanding of reaction kinetics and mechanisms, leading to more robust, efficient, and reproducible synthetic processes. nih.govacs.org
Interdisciplinary Research with this compound
The true potential of this compound lies in its application across diverse scientific fields. The quinoxaline scaffold is a privileged structure in medicinal chemistry and has found use in materials science and chemical biology. nih.govnih.gov
Future interdisciplinary research could explore:
Medicinal Chemistry : Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. nih.govnih.gov The diamine substitution pattern in this compound makes it an attractive candidate for development as a kinase inhibitor, a class of drugs widely used in oncology. nih.gov
Materials Science : The fused aromatic ring system of quinoxaline makes it suitable for creating organic electronic materials. nih.gov Derivatives are used in electroluminescent devices, as chemical switches, and in the development of polymer solar cells. nih.govresearchgate.net this compound could be investigated as a building block for new conductive polymers or fluorescent dyes.
Chemical Biology : As a functionalizable scaffold, this compound could be used to design chemical probes to study biological processes. For example, it could be incorporated into molecules designed to inhibit specific enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. researchgate.net
| Field | Application Area | Examples of Activity/Use | Reference |
|---|---|---|---|
| Medicinal Chemistry | Oncology | Inhibition of VEGFR-2, induction of apoptosis in cancer cells. | nih.govresearchgate.net |
| Medicinal Chemistry | Infectious Diseases | Activity against Mycobacterium tuberculosis. | nih.gov |
| Medicinal Chemistry | Neurology | Inhibition of acetylcholinesterase. | researchgate.net |
| Materials Science | Organic Electronics | Electroluminescent materials, components for polymer solar cells. | nih.govresearchgate.net |
The versatility of the quinoxaline core suggests that this compound is a platform molecule with significant untapped potential, warranting further exploration through collaborative, interdisciplinary research efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N2,N2-Dimethylquinoxaline-2,6-diamine, and what reaction conditions are critical for optimizing yield?
- The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and 1,2-diketones or their equivalents. Key conditions include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and catalytic systems (e.g., iridium catalysts for improved regioselectivity) . For example, anhydrous DMF under inert atmospheres is critical to prevent hydrolysis of intermediates . Yields are highly dependent on the purity of starting materials and stoichiometric ratios of reactants.
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns and methyl group integration. For quinoxaline derivatives, aromatic proton signals typically appear in the δ 7.5–9.0 ppm range, while methyl groups resonate near δ 2.5–3.0 ppm .
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of molecular geometry. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common, with lattice parameters (e.g., a = 15.35 Å, b = 15.93 Å) derived from high-resolution diffractometry .
Q. What biological activities are associated with quinoxaline derivatives like this compound?
- Quinoxaline derivatives exhibit antimicrobial and antitumor activities, often mediated by intercalation with DNA or inhibition of bacterial enzymes. The dimethylamino groups may enhance solubility and bioavailability, while the quinoxaline core facilitates π-π stacking with biological targets .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities of quinoxaline derivatives across different studies?
- Systematic Variation: Compare derivatives with controlled substituent changes (e.g., electron-withdrawing vs. electron-donating groups) to isolate structural contributors to activity .
- Assay Standardization: Discrepancies may arise from differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or in vitro/in vivo models. Use orthogonal assays (e.g., MIC testing and enzymatic inhibition) to validate mechanisms .
Q. How does the coordination chemistry of this compound influence its potential applications in metallodrug design?
- The dimethylamino groups act as electron donors, enabling coordination with transition metals (e.g., Pt²⁺). This can form square-planar complexes with distorted geometries, as seen in Pt-based anticancer agents. Stability and reactivity depend on ligand denticity and solvent polarity .
Q. What computational methods are effective in predicting the reactivity of this compound in novel substitution reactions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic attack sites. For example, the C2-C3 bond in quinoxaline is prone to nucleophilic substitution .
- Molecular Dynamics (MD): Simulate solvent effects and transition states to optimize reaction pathways, particularly for direct CH-acid insertion reactions lacking literature precedents .
Q. How can structural data from crystallography resolve ambiguities in spectroscopic assignments for quinoxaline derivatives?
- X-ray data provide bond lengths and angles to validate NMR assignments. For instance, torsional angles from crystallography can explain splitting patterns in aromatic proton signals . Refinement parameters (e.g., R₁ < 0.05) ensure high confidence in structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
